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Compound of Interest |

Compound Name: 2-Bromo-5-(methylthio)pyrazine
CAS No.: 1049026-49-4
Cat. No.: B1521390
. J

Compound: 2-Bromo-5-(methylthio)pyrazine CAS: 1049026-49-4 Primary Utility: Orthogonal
bi-functionalization for herbicide and fungicide synthesis.

Executive Summary

The pyrazine ring is a privileged scaffold in modern agrochemistry, appearing in potent
herbicides (e.g., Metribuzin analogs) and next-generation fungicides. 2-Bromo-5-
(methylthio)pyrazine represents a strategic "linchpin” intermediate due to its orthogonal
reactivity profile.

Unlike symmetrical di-halo pyrazines, this building block allows for controlled, sequential
functionalization:

o Site A (C-2 Position): The bromine atom is activated for Palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Sonogashira) under mild conditions.

o Site B (C-5 Position): The methylthio (-SMe) group serves as a "masked" electrophile. It is
chemically inert to cross-coupling conditions but can be "switched on" via oxidation to a
sulfone (-SOz2Me), enabling facile Nucleophilic Aromatic Substitution (SnAr).

This guide provides the authoritative protocol for synthesizing this core and utilizing it to
construct complex biaryl-amino-pyrazine scaffolds common in crop protection agents.
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Chemical Profile & Stability

Property Specification

Molecular Formula CsHsBrN2S

Molecular Weight 205.08 g/mol

Appearance Off-white to yellow powder (or brown oil if crude)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable at RT; Store under inert atmosphere

(Ar/N2) at 2-8°C.

Irritant.[1] Stench warning: Thioether derivatives
Handling Hazard can release volatile thiols upon degradation.

Handle in a fume hood.

Synthetic Utility: The "Switchable" Strategy

The power of this intermediate lies in its ability to differentiate the C-2 and C-5 positions without
protecting groups.

Mechanistic Pathway[2][3][4]

e Step 1 (C-C Bond Formation): The C-Br bond is weaker and more polarized than the C-S
bond, allowing oxidative addition by Pd(0) species. The -SMe group remains intact, acting as
an electron donor that slightly deactivates the ring, preventing unwanted homocoupling.

e Step 2 (Activation): Oxidation of the sulfide to sulfone (-SOzMe) transforms the C-5 position
from electron-rich to highly electron-deficient.

e Step 3 (C-N/C-O Bond Formation): The sulfonyl group becomes an excellent leaving group
(better than chloride) for SnAr displacement by amines or alkoxides.

Reactivity Map (Graphviz Visualization)
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Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of Bromine
and Methylthio groups.

Detailed Experimental Protocols

Protocol A: Preparation of the Core Intermediate
Reference: Adapted from US Patent 2017/0291910 A1 [1].

Objective: Selective mono-substitution of 2,5-dibromopyrazine.
Reagents:

e 2,5-Dibromopyrazine (1.0 eq)

e Sodium thiomethoxide (NaSMe), 21% aq.[2] solution (1.5 eq)
o Tetrahydrofuran (THF), anhydrous[2]

Procedure:

o Setup: Charge a flame-dried reaction flask with 2,5-dibromopyrazine (e.g., 10.0 g) and
anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

o Addition: Add the sodium thiomethoxide solution dropwise over 20 minutes. Note:
Exothermic reaction. Control internal temperature < 5°C to prevent bis-substitution.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Monitor
by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding the
product (Rf ~0.4).
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o Workup: Quench with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
Wash combined organics with brine, dry over Na2SOa, and concentrate in vacuo.

« Purification: The crude brown oil can often be used directly. For high purity, purify via silica
gel chromatography (0-10% EtOAc in Hexanes).

* Yield: Expect 75-80% vyield of a yellow solid/oil.

Protocol B: Synthesis of Biaryl Scaffold (Suzuki
Coupling)

Objective: Installation of the aryl group at C-2 while preserving the C-5 sulfide.

Reagents:

2-Bromo-5-(methylthio)pyrazine (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Pd(PPhs)a (5 mol%)

Na2COs (2.0 M aq solution, 3.0 eq)

DME/Water (4:1) or Toluene/Ethanol/Water
Procedure:

e Degassing: Combine solvent and base in the flask and sparge with Nitrogen for 15 minutes.
Critical: Oxygen promotes homocoupling and catalyst deactivation.

o Assembly: Add the pyrazine substrate, boronic acid, and Pd catalyst under a positive stream
of Nitrogen.

o Heating: Heat to 90°C for 4-6 hours.

o Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash
with water/brine.
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e Outcome: The -SMe group remains stable under these basic, reductive conditions.

Protocol C: The "Sulfur Switch" (Oxidation &
Displacement)

Objective: Converting the inert sulfide into a reactive leaving group.

Step 1: Oxidation

Dissolve the Suzuki product in DCM.

Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2 hours.

Wash with saturated NaHCOs and Naz2S20s (to quench excess peroxide).

Isolate the Sulfone derivative. (Yields typically >90%).

Step 2: SnAr Displacement

¢ Dissolve the Sulfone intermediate in dry DMF or DMSO.

e Add the nucleophile (e.g., Primary Amine, 1.2 eq) and a base (K2COs or Cs2COs3, 2.0 eq).
» Heat to 60-80°C. The sulfonyl group is displaced rapidly.

e Result: A 2,5-disubstituted pyrazine with high regiocontrol.

Troubleshooting & Expert Insights
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Issue Root Cause Solution

) Maintain 0°C strictly during
) o Temperature too high or N
Bis-substitution (Step A) addition. Use exactly 1.1-1.5
excess NaSMe added too fast. ] ]
eq of thiomethoxide.

While -SMe is generally
compatible, free thiols poison
o ) ] ) Pd. Ensure the starting
Low Yield in Suzuki (Step B) Catalyst poisoning by Sulfur. o )
material is free of residual
NaSMefthiols. Use slightly

higher catalyst loading (5-7%).

Use excess oxidant (2.2—-2.5

) ] eq). Sulfoxides are chiral and
o Formation of Sulfoxide (S=0) ) )
Incomplete Oxidation (Step C) ) less reactive leaving groups
instead of Sulfone (0O=S=0).
than sulfones; ensure full

conversion to sulfone.

Treat all glassware and
aqueous waste with dilute

Stench Management Volatile sulfur species. bleach (sodium hypochlorite)
to oxidize odorous thiols

before disposal.

References

» Preparation of Pyrazine Intermediates

o Patent: US 2017/0291910 A1.[2][3][4] "Heterocyclic compounds and uses thereof." (2017).
[2]

o Context: Describes the synthesis of 2-bromo-5-(methylthio)pyrazine from 2,5-
dibromopyrazine (Paragraphs [0595]-[0597]).

e General Reactivity of Halopyrazines

o Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[5] Wiley (2010).[5]
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o Context: Standard reference for nucleophilic substitution p

¢ Suzuki Coupling on Thio-substituted Heterocycles

o Paper: "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-
hexylthiophene."” Molecules, 2017.[2][3][4]

o Context: Validates the stability of thio-ethers under Pd-c
 Commercial Availability & Properties

o Source: PubChem Compound Summary for CID 1049026-49-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

o 2.23229-26-7 | 2,5-Dibromopyrazine | Bromides | Ambeed.com [ambeed.com]
¢ 3. alfa-chemistry.com [alfa-chemistry.com]

e 4. 2-BROMO-5-(METHYLTHIO)PYRAZINE | 1049026-49-4 [chemicalbook.com]
e 5. scribd.com [scribd.com]

¢ To cite this document: BenchChem. [Application Note: High-Performance Pyrazine Scaffolds
in Agrochemical Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521390#2-bromo-5-methylthio-pyrazine-in-the-
synthesis-of-agrochemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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